Antifungal agent 28

Antifungal resistance Candida albicans MIC90

Antifungal agent 28 (designated compound 18 in the primary literature) belongs to a novel class of synthetic, non-azole macrocyclic amidinoureas first disclosed by Sanguinetti et al. Structurally, it features a 13-membered macrocyclic core bearing a guanidine-like amidinourea warhead, which differentiates it fundamentally from the 1,2,4-triazole and imidazole pharmacophores employed by clinically dominant azole antifungals.

Molecular Formula C22H29N5OS
Molecular Weight 411.6 g/mol
Cat. No. B15140496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 28
Molecular FormulaC22H29N5OS
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N
InChIInChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1
InChIKeyQQJTWYXHXZQIOH-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 28: A Macrocyclic Amidinourea Candidate for Azole-Resistant Candida Infections


Antifungal agent 28 (designated compound 18 in the primary literature) belongs to a novel class of synthetic, non-azole macrocyclic amidinoureas first disclosed by Sanguinetti et al. [1]. Structurally, it features a 13-membered macrocyclic core bearing a guanidine-like amidinourea warhead, which differentiates it fundamentally from the 1,2,4-triazole and imidazole pharmacophores employed by clinically dominant azole antifungals. The compound was synthesized via a convergent ring-closing metathesis macrocyclization strategy and was evaluated alongside structurally related analogues 11, 18, and 25 against panels of wild-type and drug-resistant Candida species [1]. Commercial vendors now supply the compound as a research tool for studying non-azole antifungal mechanisms and for profiling activity against fluconazole-resistant and biofilm-associated fungal pathogens .

Why Fluconazole, Voriconazole, and In-Class Macrocyclic Analogues Cannot Simply Replace Antifungal Agent 28


Widespread clinical reliance on azole antifungals has driven the emergence of multiple, often co-occurring resistance mechanisms in Candida species, including ERG11 point mutations that reduce azole target binding, overexpression of the drug target 14-α-demethylase, and upregulation of ATP-binding cassette (ABC) efflux pumps such as CDR1 and CDR2 [1]. As demonstrated in the 2013 Sanguinetti study, fluconazole exhibits MIC90 values of 128–256 μg/mL against resistant C. albicans clinical isolates, rendering it effectively inactive at clinically achievable concentrations [1]. Voriconazole, a second-generation triazole, partially overcomes this resistance but retains cross-resistance susceptibility due to shared CYP51-dependent mechanism [1]. Crucially, even within the macrocyclic amidinourea series itself, antifungal potency varies dramatically: the 15-membered macrocycle 25b consistently outperforms the 13-membered 18a/18b against multiple Candida species, meaning that simply procuring any macrocyclic amidinourea will not yield equivalent experimental outcomes [1]. Substitution without explicit, quantitative, strain-matched comparison data therefore risks both experimental failure and misinterpretation of structure-activity relationships.

Antifungal Agent 28 (Compound 18): Head-to-Head Quantitative Differentiation Evidence


MIC90 Against Fluconazole-Resistant Candida albicans Clinical Isolates

Compound 18b (one stereoisomeric form of antifungal agent 28) demonstrated a 32-fold improvement in MIC90 against the fluconazole-resistant C. albicans strain DSY289 compared with fluconazole (MIC90 = 8 μg/mL vs. 256 μg/mL), matching the potency of voriconazole (MIC90 = 8 μg/mL) [1]. Against strain DSY284, 18b achieved an MIC90 of 8 μg/mL versus fluconazole at 256 μg/mL (32-fold improvement), though voriconazole was more potent at 4 μg/mL [1]. Across a panel of 8 fluconazole-resistant C. albicans isolates, 18b consistently maintained MIC90 values in the 8–16 μg/mL range, whereas fluconazole MIC90 ranged from 32 to 256 μg/mL [1]. This demonstrates that antifungal agent 28 retains meaningful, quantifiable activity against strains where fluconazole has effectively lost clinical utility, and in select strains matches or approaches voriconazole-level potency despite belonging to an entirely different scaffold class [1].

Antifungal resistance Candida albicans MIC90

Differential Potency Against Intrinsically Fluconazole-Resistant Candida krusei

Candida krusei is intrinsically resistant to fluconazole and represents a clinically significant non-albicans pathogen for which azole-based therapy is contraindicated [1]. In the Sanguinetti et al. study, fluconazole exhibited an MIC90 of 32 μg/mL against a panel of 13 C. krusei strains, consistent with its known lack of clinical utility against this species [1]. Compound 18b demonstrated an MIC90 of 4 μg/mL against the same C. krusei panel, representing an 8-fold potency improvement over fluconazole [1]. Compound 18a showed modest activity with an MIC90 of 8 μg/mL [1]. Notably, the in-class analogue 25b achieved the most potent activity against C. krusei (MIC90 = 1 μg/mL), establishing a clear within-series potency ranking that procurement teams can use to match compound selection to experimental sensitivity requirements [1].

Candida krusei Intrinsic resistance Non-albicans Candida

Structural Scaffold Differentiation: Non-Azole Macrocyclic Amidinourea Core

Antifungal agent 28 is constructed on a 13-membered macrocyclic amidinourea scaffold that is structurally and mechanistically distinct from the 1,2,4-triazole ring system shared by fluconazole, voriconazole, itraconazole, and posaconazole [1]. The amidinourea functional group mimics the guanidine moiety and is hypothesized to interact with fungal targets through a binding mode orthogonal to the heme-iron coordination exploited by azoles at CYP51 [1]. This structural divergence is functionally significant: the 2013 study demonstrated that compound 18 retained activity against C. albicans strains harboring ERG11 mutations and CDR1/CDR2 efflux pump overexpression—the two dominant mechanisms conferring azole cross-resistance [1]. Within the macrocyclic amidinourea series, ring size modulates potency: the 15-membered analogues 25a/25b generally outperform the 13-membered 18a/18b against the majority of Candida species tested, indicating that scaffold geometry, not merely the amidinourea pharmacophore, drives antifungal activity [1]. Fluconazole, voriconazole, and other clinical azoles share a common CYP51-dependent mechanism and are therefore subject to predictable cross-resistance patterns that the amidinourea series circumvents [1].

Non-azole antifungal Macrocyclic amidinourea Scaffold novelty

Activity Spectrum Against Fungal Species Beyond Candida: Cryptococcus and Aspergillus

Commercial supplier characterization data indicate that antifungal agent 28 inhibits Cryptococcus and Aspergillus strains in addition to its documented anti-Candida activity . This expanded spectrum is noteworthy because fluconazole, while effective against most Candida species (excluding C. krusei), exhibits negligible activity against Aspergillus species [1]. However, the available supplier documentation does not provide strain-level MIC values, specified fungal species names, or comparator data for Cryptococcus or Aspergillus testing . The 2013 primary publication by Sanguinetti et al. tested exclusively Candida species [1]. Consequently, the Cryptococcus and Aspergillus activity claims rest on vendor-supplied product descriptions and have not been independently verified in peer-reviewed literature as of the available evidence. Users requiring confirmed non-Candida activity should conduct independent susceptibility testing against their specific target strains and consider structurally related macrocyclic amidinoureas such as BM1 (compound 1), which has published in vivo efficacy data in a murine systemic candidiasis model [1].

Cryptococcus neoformans Aspergillus fumigatus Broad-spectrum antifungal

Optimal Research and Procurement Scenarios for Antifungal Agent 28 Based on Verified Differentiation Evidence


Screening Against Fluconazole-Resistant Candida albicans Panels for Non-Azole Hit Identification

Antifungal agent 28 is best deployed as a validated positive control or chemical probe in MIC-based screening campaigns targeting fluconazole-resistant C. albicans clinical isolates. As demonstrated in the Sanguinetti et al. study, compound 18b maintains MIC90 values of 8–16 μg/mL against strains where fluconazole MIC90 reaches 128–256 μg/mL, providing a quantitatively characterized benchmark for evaluating novel non-azole scaffolds [1]. Researchers should reference the specific strain panel (DSY284, DSY289, DSY292, DSY296, DSY348, DSY735, DSY751, DSY775) to enable cross-study comparability [1].

Structure-Activity Relationship Studies Within the Macrocyclic Amidinourea Series

The compound's position as a 13-membered macrocyclic amidinourea with documented potency data against a defined panel of Candida species makes it a strategic reference point for SAR campaigns exploring ring-size effects on antifungal activity. The published dataset directly compares 13-membered macrocycles (18a, 18b) with 15-membered analogues (25a, 25b), enabling medicinal chemistry teams to benchmark new synthetic derivatives against established series members with known MIC90 values across multiple Candida species (C. albicans, C. krusei, C. glabrata, C. parapsilosis, C. tropicalis, C. guillermondii, C. kefyr) [1].

Mechanistic Studies of Non-Azole Antifungal Action in Azole-Resistant Genetic Backgrounds

Because antifungal agent 28 retains inhibitory activity against C. albicans strains harboring well-characterized azole-resistance mechanisms—including ERG11 mutations and CDR1/CDR2 efflux pump overexpression—it serves as a useful chemical tool for dissecting non-CYP51-dependent antifungal pathways [1]. The structurally related macrocyclic amidinourea BM1 (compound 1) has been shown to induce transcriptional upregulation of ABC transporter genes, suggesting a conserved class-level mechanism involving membrane transport interactions rather than ergosterol biosynthesis inhibition [2]. Researchers should leverage antifungal agent 28 in comparative transcriptomic or fluorescent-microscopy-based uptake studies to probe whether the 13-membered macrocycle engages targets similar to those reported for the 15-membered amidinoureas [2].

Procurement Decision Support: Selecting the Appropriate Macrocyclic Amidinourea for Specific Experimental Endpoints

For teams deciding between commercially available macrocyclic amidinoureas, the evidence indicates that compound 25b consistently achieves lower MIC90 values than compound 18b across most Candida species tested, including C. krusei (1 μg/mL vs. 4 μg/mL) and C. albicans (2 μg/mL vs. 8–16 μg/mL) [1]. Antifungal agent 28 (compound 18) should therefore be prioritized when researchers specifically require a 13-membered macrocyclic scaffold, when synthetic accessibility of the 13-membered ring is advantageous for derivatization, or when head-to-head comparison between ring-size analogues is the explicit experimental objective [1]. If maximum intrinsic antifungal potency is the sole selection criterion, compound 25b represents the stronger in-class candidate based on published MIC data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.